1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[3,4-d]pyrimidine oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of enzymes like CDK2, which are involved in cell cycle regulation and cancer progression.
Biology: It is used in studies related to DNA repair mechanisms and cellular signaling pathways.
Pharmaceuticals: The compound’s derivatives are explored for their antimicrobial, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This action can lead to the suppression of tumor cell growth and proliferation . Additionally, its interaction with DNA repair enzymes can enhance the efficacy of DNA-damaging agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer therapy, share structural similarities and therapeutic applications.
Uniqueness
1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity profile, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
53645-60-6 |
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Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methyl-4-propan-2-yl-4,7-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-6(2)8-7-4-12-13(3)9(7)11-5-10-8/h4-6,8H,1-3H3,(H,10,11) |
InChI Key |
AFJVJIZBGAKIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(NC=N1)N(N=C2)C |
Origin of Product |
United States |
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